molecular formula C11H15NO B3875761 N-ethyl-3,4-dimethylbenzamide

N-ethyl-3,4-dimethylbenzamide

Cat. No.: B3875761
M. Wt: 177.24 g/mol
InChI Key: QYZHMJWQHHPUMY-UHFFFAOYSA-N
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Description

N-Ethyl-3,4-dimethylbenzamide is an aromatic amide derivative featuring a benzamide core substituted with ethyl and dimethyl groups. For instance, benzamides with alkyl or halogen substituents are often synthesized via reactions between benzoyl chlorides and amines, as seen in the preparation of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The ethyl and dimethyl groups in this compound likely influence its physicochemical properties, such as solubility and crystallinity, and may enhance its suitability for applications in catalysis or bioactive molecule design.

Properties

IUPAC Name

N-ethyl-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZHMJWQHHPUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-3,4-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Various nucleophiles; solvents like ethanol or methanol.

Major Products Formed

    Oxidation: 3,4-dimethylbenzoic acid.

    Reduction: N-ethyl-3,4-dimethylaniline.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-ethyl-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)benzamide (N34DMPBA)

  • Structure : Contains a benzamide group with 3,4-dimethylphenyl substitution but lacks the ethyl group on the amide nitrogen.
  • Conformation : The NH bond adopts an antiparallel orientation relative to the meta-methyl group, forming columnar packing via N–H⋯O hydrogen bonds . This contrasts with syn-conformations observed in acetamide analogs.
  • Relevance : Demonstrates how methyl substituents influence molecular packing, a critical factor in crystallinity and material stability.

3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921)

  • Structure : Features 3,4-dichloro substituents and a bulky cyclohexylmethyl group.
  • Bioactivity : Acts as a psychoactive substance, highlighting the impact of halogenation and bulky substituents on biological activity .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Includes a hydroxy-dimethyl ethyl group on the amide nitrogen and a single methyl group on the benzene ring.

Physicochemical and Reactivity Profiles

Compound Name Molecular Formula Substituents Key Properties Applications/Significance References
N-Ethyl-3,4-dimethylbenzamide C₁₁H₁₅NO Ethyl (amide), 3,4-dimethyl (Ph) Hypothetical higher lipophilicity Potential intermediate or bioactive agent
N34DMPBA C₁₅H₁₅NO 3,4-dimethyl (Ph) Antiparallel NH conformation, H-bonding Crystallography studies
AH-7921 C₁₇H₂₃Cl₂N₂O 3,4-dichloro (Ph), cyclohexyl Psychoactivity, high lipophilicity New psychoactive substance (NPS)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-dimethyl (amide), 3-methyl (Ph) N,O-bidentate ligand Catalysis (C–H activation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-3,4-dimethylbenzamide
Reactant of Route 2
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N-ethyl-3,4-dimethylbenzamide

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